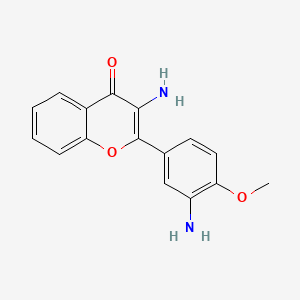

3,3'-Diamino-4'-methoxyflavone

CAS No.: 187585-11-1

Cat. No.: VC3876973

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187585-11-1 |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 |

| Standard InChI Key | HSRUZXHIEFFBHR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N |

Introduction

Chemical Identity and Structural Characteristics

3,3'-Diamino-4'-methoxyflavone (C₁₆H₁₄N₂O₃; molecular weight 282.29 g/mol) is a polyhydroxylated flavone characterized by amino substitutions at the 3 and 3' positions and a methoxy group at the 4' position . The compound’s planar structure facilitates intercalation into cellular membranes and interaction with proteasomal subunits, contributing to its bioactivity . Its solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) and stability at 2–8°C make it suitable for in vitro applications .

Pharmacological Mechanisms of Action

Proteasome Inhibition and Apoptosis Induction

DD1 exerts its anticancer effects primarily by inhibiting the chymotrypsin-like activity of the 20S proteasome, a mechanism shared with clinically approved proteasome inhibitors like bortezomib . In U937 AML cells, DD1 reduces proteasomal activity with an IC₅₀ of 2.0 µM, leading to accumulation of misfolded proteins and endoplasmic reticulum stress . This inhibition triggers mitochondrial-dependent apoptosis via:

-

Bax Activation: DD1 promotes Bax translocation to mitochondria, inducing cytochrome c release .

-

Bad Dephosphorylation: Dephosphorylation of Bad at Ser¹³⁶ enhances its pro-apoptotic activity by displacing Bcl-2 from Bax .

-

Caspase Cascade Activation: Sequential activation of caspases -8, -9, and -3 culminates in cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis .

Modulation of p70S6 Kinase Signaling

DD1 downregulates both phosphorylation (at Thr³⁸⁹) and total protein levels of p70S6K, a kinase critical for cell survival and proliferation . Degradation of p70S6K disrupts ribosomal biogenesis and suppresses phosphorylation of its substrate, Bad, further amplifying apoptotic signaling . This dual inhibition of proteasome activity and p70S6K distinguishes DD1 from other flavones, such as PD98059, which target MAP kinase pathways .

Preclinical Efficacy in Acute Myeloid Leukemia

In Vitro Activity Against AML Cell Lines

DD1 exhibits potent anti-leukemic activity across multiple AML cell lines, including U937, NB4, HL-60, and OCI-AML3, with an optimal inhibitory concentration of 20 µM after 96 hours . Key findings include:

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) | p70S6K Reduction (%) |

|---|---|---|---|

| U937 | 2.0 | 78 ± 4 | 90 ± 3 |

| HL-60 | 3.5 | 65 ± 6 | 85 ± 5 |

| OCI-AML3 | 4.2 | 58 ± 5 | 80 ± 4 |

Data derived from Piedfer et al. (2013) and Sigma-Aldrich product documentation .

DD1 also abolishes clonogenic growth in AML patient samples while sparing normal hematopoietic cells, suggesting a favorable therapeutic index .

Synergy with Bortezomib

Chemical and Biochemical Properties

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| Solubility | 100 mg/mL in DMSO |

| Storage Conditions | 2–8°C, protected from light |

| Purity | ≥98% (HPLC) |

Adapted from Sigma-Aldrich specifications .

Therapeutic Applications and Clinical Implications

AML Treatment

DD1’s selectivity for AML cells over normal counterparts positions it as a potential frontline or adjunct therapy for AML, particularly in relapsed/refractory cases . Its ability to bypass common resistance mechanisms (e.g., Akt activation) further supports its clinical translation .

Combination Therapies

Synergy with bortezomib suggests that DD1 could augment existing proteasome inhibitor regimens, reducing required doses and mitigating toxicity . Future studies should explore combinations with BH3 mimetics or immune checkpoint inhibitors.

Future Research Directions

-

In Vivo Pharmacokinetics: No data exist on DD1’s bioavailability, half-life, or tissue distribution in animal models.

-

Structural Optimization: Modifying amino or methoxy groups may enhance potency or solubility.

-

Biomarker Identification: Predictive biomarkers (e.g., p70S6K expression) could stratify patients likely to respond to DD1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume